molecular formula C14H18Fe 10* B1143400 1,1'-Diethylferrocene CAS No. 1273-97-8

1,1'-Diethylferrocene

Cat. No.: B1143400
CAS No.: 1273-97-8
M. Wt: 242.14
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Description

Historical Context and Evolution of Ferrocene (B1249389) Chemistry Research

The field of organometallic chemistry was dramatically energized by the discovery of ferrocene, Fe(C₅H₅)₂, in 1951. wikipedia.orglibretexts.orgrsc.org The discovery was made serendipitously by two independent research groups. Kealy and Pauson, attempting to synthesize fulvalene (B1251668) by reacting cyclopentadienyl (B1206354) magnesium bromide with ferric chloride, instead isolated a remarkably stable, light-orange powder. wikipedia.orglibretexts.org Concurrently, Miller and colleagues produced the same compound by reacting metallic iron with cyclopentadiene (B3395910) gas at high temperatures. wikipedia.org

The structure of this new compound was initially puzzling to chemists. wikipedia.org The exceptional stability of ferrocene, which is resistant to air, water, and strong bases, and can be heated to 400 °C without decomposing, did not align with the proposed structures of the time. wikipedia.org The correct "sandwich" structure, with the iron atom situated between two parallel cyclopentadienyl rings, was independently proposed by three groups in 1952, most notably by Geoffrey Wilkinson and Robert Burns Woodward, and by Ernst Otto Fischer. wikipedia.orgmagritek.comlibretexts.org This novel structure, where all carbon atoms of the aromatic cyclopentadienyl rings bond equally to the central iron atom, was a landmark finding. magritek.com

The elucidation of ferrocene's structure and its aromatic-like reactivity sparked a massive expansion in organometallic chemistry research, leading to the synthesis and characterization of numerous analogous "metallocenes". wikipedia.orgrsc.org The significance of this discovery was formally recognized in 1973 when Geoffrey Wilkinson and Ernst Otto Fischer were jointly awarded the Nobel Prize in Chemistry "for their pioneering work, performed independently, on the chemistry of the organometallic, so-called sandwich compounds". wikipedia.orgmagritek.com This foundational work established ferrocene as a versatile platform for synthetic modifications, influencing ligand design, materials science, and catalysis for decades to come. rsc.org

Significance of 1,1'-Disubstituted Ferrocenes in Academic Investigations

Following the discovery of ferrocene, research quickly expanded to its derivatives, with substituted ferrocenes becoming a cornerstone of organometallic research. Among these, 1,1'-disubstituted ferrocenes are particularly significant due to their unique structural and electronic properties. In these compounds, each cyclopentadienyl ring bears a substituent, creating a symmetrical or unsymmetrical molecule depending on the nature of the two groups. wikipedia.org This substitution pattern provides a versatile scaffold for creating functional molecules with tailored properties. researchgate.net

A prominent example of their importance is in the development of specialized ligands for transition-metal-catalyzed reactions. Chiral ferrocenyl phosphines, many of which are 1,1'-disubstituted, are employed in asymmetric catalysis for the synthesis of pharmaceuticals and agrochemicals. wikipedia.org For instance, 1,1'-bis(diphenylphosphino)ferrocene (dppf) is a widely used ligand in palladium-catalyzed cross-coupling reactions. wikipedia.org The robust yet flexible ferrocene backbone allows for the stabilization of various metal centers in diverse spatial arrangements. nih.gov Furthermore, the predictable redox behavior of the ferrocene unit makes these compounds ideal candidates for redox-active materials and sensors. cymitquimica.comacs.org Recent research has explored the synthesis of unsymmetrical 1,1'-disubstituted ferrocenes through methods like sequential cross-coupling reactions, further expanding the library of available functional molecules. researchgate.net

Scope and Research Challenges in the Study of 1,1'-Diethylferrocene

The study of this compound in academic research is primarily centered on its application in materials science, specifically in the field of electrochromism. Electrochromic devices, which change color upon the application of an electrical potential, utilize redox-active materials to achieve this effect. This compound serves as a key component in the electrochromic system, often paired with a viologen derivative like ethyl viologen diperchlorate. researchgate.netnih.govnih.gov In these systems, the ferrocene derivative undergoes a reversible one-electron oxidation at a specific voltage (around 0.4 V), causing a visible change in the material's optical properties. researchgate.netnih.gov Research in this area focuses on optimizing the performance of these devices for energy-saving applications, such as smart windows, by studying properties like transmittance variation, coloration efficiency, and long-term stability. nih.govnih.gov

Despite its utility, the study and application of this compound present several research challenges.

Synthesis and Purification: A significant challenge is the synthesis of high-purity this compound. One common synthetic route involves the reduction of 1,1'-diacetylferrocene. kaimosi.com However, achieving purity greater than 99% requires meticulous separation techniques, such as a combination of recrystallization and column chromatography for the intermediate, to ensure the quality of the final product. kaimosi.com Controlling the substitution pattern to exclusively yield the 1,1'-isomer and avoid mixtures with other substituted ferrocenes is a general challenge in ferrocene chemistry. thieme-connect.de

Stability and Decomposition: While ferrocene itself is highly stable, its derivatives can be susceptible to decomposition under specific operating conditions. wikipedia.org For applications like redox-flow batteries, where ferrocene derivatives are considered as potential electrolytes, understanding the decomposition pathways is crucial for designing improved and long-lasting systems. acs.org

Electrochemical Performance: In electrochromic devices, the performance is dependent on the precise formulation of the electrochromic gel, including the concentration of this compound. nih.gov Research involves systematically varying these parameters to enhance performance metrics like coloration efficiency in both the visible and near-infrared regions. nih.gov

Key Research Findings for this compound

Research AreaFinding
Electrochromism Used as a redox couple with ethyl viologen diperchlorate in electrochromic devices. nih.govnih.gov
Redox Potential Exhibits a reversible oxidation process at approximately 0.4 V. researchgate.netnih.gov
Synthesis Can be prepared by the reduction of 1,1'-diacetylferrocene using a catalyst like a borane-methyl sulfide (B99878) complex. chemicalbook.comkaimosi.com
Material Science Has been observed to form a glassy state upon thermal analysis. oup.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylcyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H9.Fe/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCVWCLJWGEOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C[CH-]1.CCC1=CC=C[CH-]1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273-97-8
Record name Ferrocene, 1,1′-diethyl-
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Record name Bis(ethylcyclopentadienyl)iron
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Advanced Synthetic Methodologies for 1,1 Diethylferrocene and Its Derivatives

Regioselective Functionalization Strategies of the Ferrocene (B1249389) Core

Achieving regioselectivity in the functionalization of the cyclopentadienyl (B1206354) (Cp) rings of 1,1'-diethylferrocene is crucial for developing complex and functional molecules. The presence of the two ethyl groups influences the reactivity of the ring positions, necessitating specialized methods for controlled substitution.

Directed deprotometallation, particularly directed ortho-metalation (DoM), is a powerful strategy for achieving regioselectivity. In this technique, a directing metalation group (DMG) coordinates to an organometallic base, typically an organolithium reagent, and directs the deprotonation to a specific adjacent C-H bond. While the ethyl groups themselves are weak directing groups, introducing a potent DMG onto the ferrocene core allows for precise lithiation at the ortho position (the 2-position of the Cp ring). This lithiated intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups.

A more complex example of this principle involves the use of synergistic bimetallic bases. For instance, the combination of di-t-butylzinc (tBu2Zn) and sodium 2,2,6,6-tetramethylpiperidide (NaTMP) can achieve a regioselective 1,1′,3,3′-tetrazincation of the parent ferrocene. libretexts.org This method generates a highly reactive, polynuclear intermediate where specific protons on both rings are replaced by zinc moieties, opening pathways to otherwise inaccessible substitution patterns. libretexts.org This approach highlights the potential for controlled, multiple functionalizations on the ferrocene core.

In recent years, transition-metal-catalyzed C–H functionalization has emerged as a more atom- and step-economical alternative to classical methods. These reactions create new C-C or C-heteroatom bonds by directly activating a C-H bond, often with high regioselectivity controlled by a directing group. Various catalytic systems have been developed for ferrocene derivatives.

Palladium (Pd) Catalysis : Palladium catalysts are widely used for C–H arylation, alkenylation, and alkynylation of ferrocenes. Typically, a directing group on the ferrocene substrate coordinates to the palladium center, facilitating the cleavage of a specific C-H bond in a cyclometalation step. This is followed by reaction with a coupling partner, such as an aryl halide or boronic acid. researchgate.net

Iridium (Ir) and Rhodium (Rh) Catalysis : Iridium and rhodium catalysts have also proven effective, particularly for reactions like C-H borylation and alkylation. These methods allow for the introduction of versatile boronate esters or alkyl groups that can be further elaborated.

Gold (Au) Catalysis : Gold catalysts can promote unique C-H functionalization pathways. For example, gold has been used in the C–H activation of ferrocene with propargylic esters, proceeding through a vinyl gold carbenoid intermediate that acts as an electrophile.

Iron (Fe) Catalysis : The use of inexpensive and earth-abundant iron catalysts is a growing area of interest. researchgate.net Iron-catalyzed C-H activation offers a more sustainable approach to ferrocene functionalization, though it remains a challenging field compared to catalysis with precious metals. researchgate.net

The table below summarizes representative catalyst systems used in the C-H functionalization of ferrocene derivatives.

Catalyst SystemType of FunctionalizationDirecting Group ExampleReference
Pd(OAc)₂ / LigandArylationAmide, Pyridine
[Ir(cod)Cl]₂ / LigandBorylationVarious
Cp*Co(III) complexesAllylationThioamide idc-online.com
AuCl(PPh₃) / AgOTfAnnulationPropargylic Ester

The introduction of different substituents at the 1- and 2-positions of a single Cp ring in this compound creates planar chirality. The synthesis of enantiomerically pure or enriched planar chiral ferrocenes is of paramount importance, as they are highly valuable as ligands in asymmetric catalysis. rsc.org

Several strategies have been developed to achieve this:

Diastereoselective Metalation : This classic approach involves using a chiral directing group attached to the ferrocene. The inherent chirality of the directing group favors the deprotonation of one of the two enantiotopic C-H bonds at the ortho positions, leading to a diastereomeric lithiated intermediate that can be trapped by an electrophile.

Enantioselective C-H Functionalization : This modern approach utilizes a chiral catalyst to differentiate between enantiotopic C-H bonds on a prochiral ferrocene substrate. For instance, palladium complexes with chiral ligands can catalyze intramolecular C-H arylation to produce planar chiral fused ferrocenes with high enantioselectivity. Similarly, cobalt catalysts paired with chiral cyclopentadienyl (Cp^x) ligands have been used for the asymmetric C-H allylation of ferrocene thioamides. idc-online.com These catalytic methods are highly efficient and avoid the need for stoichiometric chiral auxiliaries. idc-online.com

The choice of method depends on the desired substitution pattern and the availability of starting materials. The development of new chiral ligands and catalytic systems continues to expand the toolkit for accessing these valuable enantiopure molecules. rsc.org

Side-Chain Modification and Derivatization of the Ethyl Groups

While functionalization of the Cp rings is more common, modification of the ethyl side chains provides an alternative route to new derivatives. The α-carbon (the carbon atom attached to the Cp ring) is particularly activated by the ferrocenyl group.

Direct deprotonation of the ethyl groups in this compound with strong bases like organolithiums is challenging and often leads to competitive ring metalation. A more common and controllable strategy involves a two-step "post-functionalization" approach.

First, a Friedel-Crafts acylation reaction is performed on ferrocene to introduce acetyl groups, yielding 1,1'-diacetylferrocene. This ketone can then be readily reduced, for example with sodium borohydride (B1222165) (NaBH₄), to form 1,1'-bis(1-hydroxyethyl)ferrocene. This alcohol serves as a versatile intermediate. The hydroxyl group is a good leaving group upon protonation, allowing for its substitution by various nucleophiles. For instance, treatment with sodium azide (B81097) in acetic acid can convert the alcohol into the corresponding 1,1'-bis(1-azidoethyl)ferrocene. This demonstrates how the side chain can be functionalized through a stable, easily accessible intermediate.

This strategy is summarized in the following reaction scheme:

Starting MaterialReagent(s)Intermediate ProductReagent(s)Final Product Example
1,1'-Diacetylferrocene1. NaBH₄1,1'-Bis(1-hydroxyethyl)ferrocene1. NaN₃, Acetic Acid1,1'-Bis(1-azidoethyl)ferrocene

The this compound unit can serve as a building block for larger, electronically interesting structures such as conjugated systems and macrocycles. The two ethyl groups can be functionalized and used as points of connection for polymerization or cyclization reactions.

Ferrocene-containing macrocycles are of significant interest due to their unique redox properties, host-guest chemistry potential, and applications in molecular electronics. Synthetic routes often involve the coupling of 1,1'-difunctionalized ferrocene precursors, such as 1,1'-diiodoferrocene or 1,1'-diethynylferrocene, with rigid organic linkers under high-dilution conditions. For example, Sonogashira or Ullmann-type coupling reactions are frequently employed to construct these cyclic architectures.

Furthermore, acyclic diene metathesis (ADMET) polymerization of 1,1'-divinylferrocene derivatives can produce ferrocene-containing conjugated oligomers. These materials exhibit stable and reversible electrochemical behavior and have optical properties that can be tuned by copolymerization with other organic conjugated monomers.

The incorporation of the ferrocene unit into these extended systems imparts redox activity and can influence the electronic and photophysical properties of the entire macrocycle or polymer.

Novel Synthetic Strategies for Unusual Substitution Patterns

The generation of ferrocene derivatives with unconventional substitution patterns is a significant challenge in synthetic organometallic chemistry. Traditional methods often yield predictable substitution, primarily at the 2- and 1'-positions. However, accessing more complex and sterically hindered arrangements is crucial for developing novel materials and catalysts. To this end, researchers have developed innovative strategies that circumvent the limitations of classical electrophilic substitution and metallation reactions. These methods allow for the precise installation of functional groups at less accessible positions on the cyclopentadienyl (Cp) rings, leading to a diverse array of polysubstituted ferrocenes.

The halogen 'dance' (HD) reaction is a powerful, albeit sometimes overlooked, method for achieving positional isomerization of halogens on aromatic and heteroaromatic rings, including the Cp rings of ferrocene. wikipedia.orgrsc.org This base-catalyzed rearrangement allows a halogen substituent to "dance" or migrate to a different, often more thermodynamically stable, position on the ring. wikipedia.org This transformation provides a synthetic route to substitution patterns that are difficult to obtain through direct functionalization methods. rsc.org

The reaction is typically initiated by a strong base, such as a lithium amide, which deprotonates a ring position ortho to the halogen. This process generates a carbanion that can then undergo a series of halogen-metal exchange steps with other halogenated ferrocene molecules in the mixture, effectively moving the halogen to a new location. wikipedia.org The driving force for this migration is the formation of a more stable anionic intermediate. wikipedia.org

This methodology has been successfully applied to create originally substituted ferrocene derivatives. For instance, ortho-deprotometalation combined with halogen dance reactions has been used to synthesize unique ferrocenesulfonates. researchgate.net The process can transform a 1,2,3-trisubstituted ferrocene into 1,2,4-trisubstituted and 1,2,3,4-tetrasubstituted derivatives, showcasing the reaction's utility in generating complex substitution patterns. researchgate.net

The versatility of the halogen dance reaction is further highlighted by the ability to trap the newly formed metalated intermediates with various electrophiles. This allows for the introduction of a wide range of functional groups at the vacated position, creating a multifunctional ferrocene scaffold in a single synthetic sequence. wikipedia.org

Table 1: Examples of Halogen Dance Reactions in Aromatic Systems

Starting MaterialBase/ConditionsMajor Product(s)Key Transformation
2-BromothiopheneSodium acetylide in liquid NH₃Mixture including tetrabromothiopheneUnexpected bromine migration
Halogenated Pyridine DerivativeLithium DialkylamideIsomerized HalopyridineBase-catalyzed halogen migration
1,2,3-Trisubstituted FerroceneStrong Base1,2,4-Trisubstituted FerroceneHalogen migration to a more stable position researchgate.net

This table presents generalized examples to illustrate the concept of the halogen dance reaction.

The synthesis of ferrocenyl ethers and vinyl derivatives expands the functional repertoire of ferrocene-based compounds, enabling their use as monomers for polymerization and as components in advanced materials. rsc.orgresearchgate.net These derivatives are typically prepared through functionalization of pre-existing substituents on the ferrocene core.

Ferrocenyl Vinyl Derivatives:

A common route to vinyl ferrocenes involves the Wittig reaction. rsc.org This method typically starts with a ferrocene carboxaldehyde derivative. For example, 1-vinyl-1'-carboxaldehyde ferrocene can be synthesized and subsequently reduced to form 1-vinyl-1'-hydroxymethyl ferrocene. rsc.org This hydroxyalkyl group serves as a handle for further functionalization, such as etherification. The vinyl group itself is a valuable functional moiety, capable of participating in polymerization reactions. For instance, vinyl ferrocenyl glycidyl (B131873) ether has been used as a monomer for both anionic and radical polymerization, leading to redox-responsive polymers. rsc.orgrsc.org

Ferrocenyl Ethers:

Ferrocenyl ethers can be synthesized via nucleophilic substitution reactions. A common precursor is a hydroxyalkylferrocene, which can be deprotonated to form an alkoxide and then reacted with an electrophile like epichlorohydrin. rsc.org This particular reaction, often carried out under phase transfer catalysis, yields a ferrocenyl glycidyl ether. rsc.org The resulting epoxide ring is a versatile functional group that can undergo ring-opening reactions with various nucleophiles, allowing for the attachment of ferrocene units to other molecules or polymer backbones. rsc.orgrsc.org This strategy has been employed to create redox-responsive protein nanoparticles by reacting a poly(vinyl ferrocenyl glycidyl ether) with bovine serum albumin. rsc.org

Table 2: Synthetic Reactions for Ferrocenyl Derivatives

PrecursorReagent(s)Product TypeReaction Type
Ferrocene CarboxaldehydeWittig Reagent (e.g., Ph₃P=CH₂)Vinyl FerroceneWittig Reaction rsc.org
Hydroxyalkylferrocene1. Base 2. EpichlorohydrinFerrocenyl Glycidyl EtherNucleophilic Substitution rsc.org
Vinyl Ferrocenyl Glycidyl EtherAIBN (Initiator)Poly(vinyl ferrocenyl glycidyl ether)Free Radical Polymerization rsc.org

This table summarizes key synthetic transformations for creating ferrocenyl vinyl and ether derivatives.

Elucidation of Electronic Structure and Redox Behavior of 1,1 Diethylferrocene

Advanced Electrochemical Characterization Techniques

Cyclic voltammetry (CV) is a primary technique for investigating the redox behavior of compounds like 1,1'-diethylferrocene. researchgate.netbasinc.com A typical CV experiment reveals key parameters about the electrochemical process. For a reversible, one-electron process like the oxidation of this compound, the CV is characterized by a peak potential separation (ΔEp = Epa - Epc) of approximately 59/n mV (where n is the number of electrons, in this case, 1) at 25°C, and a peak current ratio (ipa/ipc) close to unity. basinc.com

The peak current (ip) in a CV is directly proportional to the square root of the scan rate (ν¹/²), as described by the Randles-Ševčík equation. basinc.com This relationship confirms that the process is controlled by the diffusion of the electroactive species to the electrode surface. nih.govresearchgate.net By analyzing the slope of a plot of ip versus ν¹/², the diffusion coefficient (D) of this compound can be determined. basinc.commdpi.com The diffusion coefficient is a crucial parameter, as it quantifies the rate of mass transport of the molecule in a specific solvent and electrolyte system, which can be a limiting factor in applications like redox flow batteries. acs.orgnih.gov

Table 1: Key Parameters from Cyclic Voltammetry for a Reversible System

Parameter Symbol Ideal Value for Reversible 1e⁻ Process Information Provided
Anodic Peak Potential Epa --- Potential at which oxidation occurs
Cathodic Peak Potential Epc --- Potential at which reduction occurs
Peak Potential Separation ΔEp ~59 mV Reversibility of the electron transfer
Peak Current Ratio ipa/ipc 1 Stability of the oxidized/reduced species

This is an interactive table. Click on the headers to learn more about each parameter.

Studies on various ferrocene (B1249389) derivatives have consistently used this methodology to determine their diffusion coefficients. acs.orgmdpi.comresearchgate.net For instance, research on methylated ferrocenes showed that the diffusion coefficient can be influenced by the size and number of substituents. acs.org

While the oxidation of this compound is generally a straightforward electron transfer (E) process, electrochemical techniques can also be used to probe more complex reaction mechanisms. nih.gov One such mechanism is the EC' (electrocatalytic) mechanism, where the species generated at the electrode (the ferrocenium (B1229745) cation) chemically reacts with another species in the solution, regenerating the starting material (ferrocene) and producing a new product. researchgate.net

An EC' mechanism involves an initial electron transfer (E) followed by a coupled homogeneous chemical reaction (C') that regenerates the electroactive species. researchgate.net This type of mechanism is often studied using cyclic voltammetry and square wave voltammetry. researchgate.net In CV, an EC' mechanism can lead to an enhancement of the catalytic current and a characteristic "split wave" under certain conditions of substrate concentration and chemical reaction rate. researchgate.net

Theoretical Frameworks and Quantum Chemical Insights into Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure of molecules like this compound. rsc.orgresearchgate.netmdpi.com These theoretical methods allow for the calculation of molecular orbital energies, electron density distribution, and other electronic properties that govern the redox behavior. researchgate.netrsc.org

For ferrocene and its derivatives, DFT calculations can accurately predict the impact of substituents on the redox potential. rsc.org By modeling the electronic structure, it's possible to visualize how electron-donating groups, such as the ethyl groups in this compound, increase the energy of the Highest Occupied Molecular Orbital (HOMO). rsc.org The HOMO in ferrocene is primarily of metal d-orbital character, and raising its energy level makes it easier to remove an electron, thus explaining the negative shift in the oxidation potential observed experimentally. nih.govrsc.org

Theoretical studies can also elucidate the nature of the chemical bonds and the distribution of electrostatic potential within the molecule. rsc.orgrsc.org For this compound, calculations would show an increased negative charge density on the cyclopentadienyl (B1206354) rings compared to the unsubstituted parent compound, confirming the inductive electron-donating effect of the ethyl groups. mdpi.comrsc.org

Furthermore, advanced computational methods can model the entire electrochemical process, including the influence of the solvent, which is crucial for accurately predicting redox potentials. rsc.org These theoretical frameworks are not only explanatory but also predictive, enabling the rational design of new ferrocene derivatives with tailored electrochemical properties for specific applications. rsc.orgmpg.de By understanding the structure-property relationships at a fundamental electronic level, chemists can strategically choose substituents to fine-tune the redox potential and other characteristics. researchgate.net

Correlation of Redox Potentials with Molecular Orbital Energies (e.g., LUMO)

The redox potential of a molecule is intrinsically linked to the energies of its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For an oxidation process, which involves the removal of an electron, the energy of the HOMO is of primary importance. A higher HOMO energy level indicates that an electron is less tightly bound and can be removed more easily, resulting in a lower (less positive) oxidation potential. Conversely, a lower HOMO energy signifies a more difficult oxidation process and a higher oxidation potential.

The oxidation of this compound is a reversible, one-electron process that yields the 1,1'-diethylferrocenium cation. oup.com The ethyl groups are electron-donating, which increases the electron density on the cyclopentadienyl rings and, consequently, on the iron center. This inductive effect raises the energy of the HOMO, which is primarily metal-based (d-orbital) in character. nih.govossila.com As a result, this compound is more easily oxidized than its unsubstituted parent compound, ferrocene. This is reflected in its less positive half-wave potential (E½).

The relationship between redox potential and HOMO/LUMO energies can be estimated using empirical formulas derived from cyclic voltammetry measurements, often referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple. ossila.comimist.ma The energy of the HOMO can be calculated from the oxidation potential (E_ox), while the LUMO energy can be subsequently determined if the optical band gap (E_g) is known. imist.ma

A reported half-wave potential for this compound is 0.194 V vs. a Saturated Calomel Electrode (SCE) in acetonitrile. oup.com For comparison, the half-wave potential of ferrocene under similar conditions is higher, indicating that the ethyl substituents indeed make the compound easier to oxidize. srce.hr

Interactive Table: Redox and Estimated Electronic Properties of Ferrocene Derivatives

CompoundSubstituentE½ (V vs. SCE in CH₃CN)Estimated HOMO Energy (eV)†
FerroceneNone~0.38 - 0.43 srce.hrresearchgate.netals-japan.com-4.78 to -4.83
This compound -CH₂CH₃0.194 oup.com~-4.60
1,1'-Dimethylferrocene-CH₃~0.31~-4.71
Decamethylferrocene-CH₃ (x10)-0.077 srce.hr~-4.32

†Note: HOMO energies are estimated based on empirical relationships where the HOMO of the reference (ferrocene) is set to approximately -4.8 eV relative to the vacuum level. The values demonstrate the trend of increasing HOMO energy (becoming less negative) with increasing electron-donating substitution.

Delocalization of d-Electrons and Through-Space/Through-Bond Interactions

The electronic structure of ferrocenes is characterized by the significant delocalization of the d-electrons from the central iron atom over the two cyclopentadienyl rings. nih.gov In this compound, the electron-donating nature of the ethyl groups enhances this delocalization, contributing to the stability of the corresponding ferrocenium cation. This delocalization occurs primarily through the covalent bonds connecting the iron atom to the carbon atoms of the Cp rings, a mechanism known as "through-bond" interaction. oup.com

The influence of substituents on the electronic properties of the ferrocene core can be transmitted via two primary mechanisms: through-bond and through-space interactions. oup.comnih.gov

Through-bond interaction involves the propagation of electronic effects through the sigma (σ) and pi (π) bond framework of the molecule. In this compound, the inductive electron-donating effect of the alkyl groups is a classic example of a through-bond interaction.

Through-space interaction refers to the direct interaction of orbitals across space, not mediated by covalent bonds. This is often observed in molecules where parts of the structure are held in close proximity.

While the relatively free rotation of the Cp rings in this compound limits significant, fixed through-space interactions between the ethyl groups themselves, the compound serves as an important baseline for understanding these effects in more structurally constrained systems, such as ferrocenophanes. oup.com

Research comparing this compound with unipa.itferrocenophanes (where the two Cp rings are bridged by a three-atom chain) highlights the role of these interactions. The half-wave potential of unipa.itferrocenophane is only slightly more positive (by 47 mV) than that of this compound, a small shift attributed to minor strain and conformational effects. oup.com However, when the bridging atoms are chalcogens (like sulfur or selenium), the oxidation potentials become unusually high. This large positive shift is attributed to two strong electron-withdrawing effects from the bridging atoms:

A powerful inductive effect transmitted through the bonds (through-bond). oup.com

A direct interaction between the d-orbitals of the iron center and the orbitals of the chalcogen atoms held in close proximity by the bridge (through-space). oup.com

These studies use this compound as a reference for a non-bridged system where such strong through-space interactions are absent, thereby isolating and quantifying the electronic impact of the bridge. The delocalization of the iron d-electrons is thus significantly perturbed by these through-space interactions in the ferrocenophanes, an effect not observed in simple alkyl-substituted ferrocenes like this compound. oup.com

Advanced Spectroscopic Characterization of 1,1 Diethylferrocene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the complete structure and observing the dynamic behavior of 1,1'-diethylferrocene in solution. researchgate.netweebly.comnih.gov It provides precise information on the connectivity and environment of atoms within the molecule. mdpi.com

This compound, like many organometallic complexes, exhibits dynamic processes, often referred to as fluxionality. libretexts.org Variable Temperature (VT) NMR spectroscopy is the key technique to study these dynamics, such as the rotation of the ethyl groups and the cyclopentadienyl (B1206354) (Cp) rings. researchgate.netmdpi.com

At ambient temperature, the rotation of the ethyl substituents and the Cp rings is typically fast on the NMR timescale. This rapid movement results in averaged signals in the spectrum. However, as the temperature is lowered, these rotational processes can be slowed. If the energy barrier to rotation is sufficiently high, the exchange between different conformational states may become slow enough to be observed. researchgate.net This would lead to the broadening of NMR signals, followed by their splitting into distinct resonances for each unique, "frozen-out" conformer at very low temperatures. mdpi.com The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature, which can be used to calculate the activation energy (ΔG‡) for the rotational barrier. libretexts.orgmdpi.com For this compound, this technique allows for the quantification of the energy barriers associated with the rotation of the ethyl side chains relative to the cyclopentadienyl rings.

The static structure of this compound is unequivocally confirmed using multi-nuclear NMR, primarily ¹H and ¹³C NMR spectroscopy. rsc.orgslideshare.netrsc.org These one-dimensional techniques provide data on the chemical environment of each nucleus. weebly.com

¹H NMR Spectroscopy : The proton NMR spectrum provides direct evidence for the arrangement of the ethyl groups on the ferrocene (B1249389) core. It typically displays three distinct sets of signals: a triplet corresponding to the methyl (–CH₃) protons, a quartet for the methylene (B1212753) (–CH₂) protons due to coupling with the adjacent methyl group, and multiplets for the protons on the two substituted cyclopentadienyl rings. The integration of these signals confirms the ratio of protons in the molecule.

¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum gives direct insight into the carbon skeleton. bhu.ac.in It shows characteristic signals for the methyl and methylene carbons of the ethyl substituents. For the cyclopentadienyl rings, three distinct signals are expected: one for the ipso-carbon (the carbon atom bonded to the ethyl group), and two for the other four carbons, reflecting the symmetry of the substituted ring. bhu.ac.in The chemical shifts are indicative of the electronic environment of each carbon atom.

The combination of ¹H and ¹³C NMR, often supplemented by two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, cementing the structural elucidation of the molecule. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound in a suitable deuterated solvent (e.g., CDCl₃). oup.comsigmaaldrich.com
NucleusAssignmentExpected Chemical Shift (δ, ppm)Multiplicity
¹H-CH₃ (Methyl)~1.1Triplet (t)
-CH₂- (Methylene)~2.3Quartet (q)
C₅H₄ (Cyclopentadienyl)~4.0-4.1Multiplets (m)
¹³C-CH₃ (Methyl)~15Singlet
-CH₂- (Methylene)~22Singlet
C₅H₄ (Cp carbons)~67-69Singlets
C₅H₄ (Cp ipso-carbon)~85Singlet

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

The vibrational spectrum of this compound is dominated by absorptions arising from the C-H bonds and the vibrations of the cyclopentadienyl rings.

C-H Stretching : The spectrum clearly distinguishes between the C-H bonds of the ethyl groups and those on the Cp rings. The aliphatic sp³ C-H stretching vibrations of the methyl and methylene groups are found in the 2850–3000 cm⁻¹ region. libretexts.orgutdallas.edu In contrast, the aromatic-like sp² C-H stretching vibrations of the Cp rings appear at higher wavenumbers, typically in the 3000–3100 cm⁻¹ range. libretexts.org

Ring Vibrations : The ferrocene core has several characteristic vibrations. Strong absorptions related to the C=C stretching within the rings are observed around 1400-1600 cm⁻¹. copbela.org Other key vibrations include the Cp ring-breathing mode and the ring-tilt mode, which are fundamental to the sandwich structure. The out-of-plane C-H bending vibrations, found in the 900-675 cm⁻¹ region, can also provide information about the substitution pattern on the rings. libretexts.orgcopbela.org

Table 2: Characteristic FT-IR and Raman Vibrational Frequencies for this compound. libretexts.orgcopbela.orgmsu.edu
Vibrational ModeTypical Frequency Range (cm⁻¹)Description
sp² C-H Stretch3000 - 3100Cyclopentadienyl C-H bonds
sp³ C-H Stretch2850 - 3000Ethyl group C-H bonds
C=C Ring Stretch1400 - 1600Stretching within the cyclopentadienyl rings
C-H Bend (out-of-plane)900 - 675Bending of cyclopentadienyl C-H bonds

Mössbauer Spectroscopy for Iron Oxidation and Spin States

⁵⁷Fe Mössbauer spectroscopy is a highly sensitive technique used specifically to probe the nuclear environment of the iron atom. ijfmr.com It provides definitive information about the oxidation state, spin state, and coordination symmetry of the iron center in ferrocene derivatives. libretexts.orgmdpi.comnih.gov

For this compound, the iron is in the +2 oxidation state (Fe(II)) and exists in a low-spin (S=0) diamagnetic state due to the strong ligand field of the cyclopentadienyl rings. mdpi.com The Mössbauer spectrum is characterized by two key parameters:

Isomer Shift (δ) : This parameter is sensitive to the s-electron density at the iron nucleus and is indicative of the oxidation state. ijfmr.comlibretexts.org For low-spin Fe(II) complexes like this compound, the isomer shift is typically around +0.4 to +0.5 mm/s (relative to α-iron) at room temperature.

Quadrupole Splitting (ΔE_Q) : This arises from the interaction between the nuclear quadrupole moment and the electric field gradient (EFG) at the nucleus. ijfmr.com For ferrocene and its simple alkyl derivatives, the EFG is large due to the asymmetric electronic environment created by the sandwich structure, resulting in a characteristic large quadrupole splitting value, typically in the range of 2.2 to 2.4 mm/s. oup.com The presence of a sharp doublet with these parameters confirms the integrity of the ferrocene core and the Fe(II) low-spin state. researchgate.net

Table 3: Typical ⁵⁷Fe Mössbauer Spectroscopic Parameters for this compound at Room Temperature. oup.comrsc.orgsjctni.edu
ParameterSymbolTypical Value (mm/s)Information Provided
Isomer Shift (relative to α-Fe)δ~ +0.45Confirms Fe(II) oxidation state
Quadrupole SplittingΔE_Q~ 2.3Indicates low-spin state and asymmetric electronic environment

Mass Spectrometry for Molecular Composition and Decomposition Pathways

Mass spectrometry (MS) is used to confirm the molecular weight of this compound and to study its gas-phase decomposition pathways. acs.org The electron impact (EI) mass spectrum of this compound is characterized by a prominent molecular ion peak (M⁺˙) at an m/z value corresponding to its molecular weight (242.14 g/mol ). nist.gov

The fragmentation of ferrocene derivatives is highly predictable. The stability of the ferrocene sandwich structure means that the molecular ion is often the base peak in the spectrum. Common fragmentation pathways involve the cleavage of bonds on the substituents and the loss of entire ligands. libretexts.orgmsu.edu Key fragmentation steps include:

Loss of a methyl radical (•CH₃) : Cleavage of the ethyl group to form an [M-15]⁺ ion.

Loss of an ethyl radical (•C₂H₅) : α-cleavage at the ring to form the stable mono-ethylferrocenium cation, [M-29]⁺. libretexts.org

Loss of an entire ethylcyclopentadienyl ligand : This leads to the highly stable [Fe(C₅H₅)]⁺ fragment, which is a common and often abundant ion in the mass spectra of many ferrocene derivatives.

These fragmentation patterns provide valuable information for confirming the structure and understanding the relative bond strengths within the molecule under high-energy conditions. nih.gov

Table 4: Major Fragments in the Mass Spectrum of this compound and Their Proposed Assignments. nist.govmsu.edu
m/z ValueProposed Fragment IonDescription
242[Fe(C₅H₄C₂H₅)₂]⁺˙Molecular Ion (M⁺˙)
213[Fe(C₅H₄C₂H₅)(C₅H₄)]⁺Loss of an ethyl radical (•C₂H₅)
186[Fe(C₅H₅)₂]⁺˙Loss of two ethylene (B1197577) molecules (C₂H₄)
121[Fe(C₅H₅)]⁺Iron(I) cyclopentadienyl cation
56[Fe]⁺Iron cation

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govcrystallography.netugr.es This method involves directing a beam of X-rays onto a single crystal of the substance. The regular, repeating lattice of atoms in the crystal diffracts the X-rays, producing a unique pattern of reflections. nih.govcrystallography.net By analyzing the angles and intensities of these diffracted beams, researchers can construct an electron density map of the molecule and, from that, determine the exact positions of atoms, bond lengths, bond angles, and torsional angles. sass.org.cn

For a molecule like this compound, a single-crystal X-ray diffraction study would provide invaluable insights into its solid-state conformation. Key structural parameters that would be determined include:

Crystal System and Space Group: This describes the symmetry of the unit cell, the fundamental repeating block of the crystal lattice. uou.ac.in

Unit Cell Dimensions: These are the lengths of the axes (a, b, c) and the angles between them (α, β, γ) that define the size and shape of the unit cell. doitpoms.ac.uk

Molecular Conformation: The analysis would reveal the rotational arrangement (conformation) of the two cyclopentadienyl (Cp) rings relative to each other (e.g., eclipsed, staggered, or skewed) and the orientation of the ethyl substituents. In many ferrocene derivatives, the Cp rings are found to be nearly parallel and close to an eclipsed conformation. nist.govamericanelements.com

Bond Lengths and Angles: Precise measurements of the iron-carbon (Fe-C), carbon-carbon (C-C), and carbon-hydrogen (C-H) bond lengths, as well as the various bond angles within the molecule, would be obtained. Fe-C bond lengths in ferrocene derivatives are typically in the range of 2.03 to 2.07 Å. americanelements.com

As of the current literature survey, a detailed single-crystal X-ray diffraction study providing specific crystallographic data for this compound is not publicly available. While data exists for analogous compounds like 1,1'-diacetylferrocene dihydrazone, direct extrapolation of its detailed solid-state parameters to this compound is not appropriate. nist.govresearchgate.net The determination of the crystal structure of this compound would require experimental analysis, likely at low temperatures to solidify the compound, which is a liquid at ambient conditions.

A hypothetical data table for the crystallographic analysis of this compound would resemble the following:

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₁₄H₁₈Fe
Formula Weight 242.14 g/mol
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined
Z (molecules/unit cell) To be determined
Temperature (K) To be determined

Table 2: Hypothetical Selected Bond Lengths and Angles for this compound

Bond/Angle Length (Å) / Angle (°)
Fe-C(Cp) (average) To be determined
C-C (in Cp ring, avg.) To be determined
C(Cp)-C(ethyl) To be determined
C-C (in ethyl group) To be determined
Cp(centroid)-Fe-Cp(centroid) To be determined

Reactivity and Mechanistic Investigations of 1,1 Diethylferrocene

Pathways of Chemical Transformations

The chemical transformations of 1,1'-diethylferrocene are primarily centered around the reactivity of the ferrocene (B1249389) core, which can undergo electrophilic substitution, and the potential for reactions involving the diethyl-substituted ferrocene system, which can exhibit nucleophilic characteristics under certain conditions.

Electrophilic Substitution Reactions on the Ferrocene Core

The ferrocene molecule is highly susceptible to electrophilic aromatic substitution, a reactivity that is further enhanced in this compound due to the electron-donating nature of the ethyl substituents. stackexchange.com This increased reactivity makes it a versatile substrate for a variety of substitution reactions.

One of the most well-studied electrophilic substitution reactions of ferrocene and its derivatives is the Friedel-Crafts acylation. aiinmr.comthermofisher.com In this reaction, an acyl group is introduced onto one or both of the cyclopentadienyl (B1206354) rings. The reaction typically proceeds through the formation of a highly reactive acylium ion, which then acts as the electrophile. aiinmr.com The electron-rich cyclopentadienyl rings of this compound readily attack the acylium ion, leading to the formation of an acetylated derivative. The ethyl groups on the rings increase the rate of this reaction compared to unsubstituted ferrocene.

The general mechanism for the Friedel-Crafts acylation of an aromatic compound involves the attack of the aromatic pi-electron system on the electrophile, followed by the loss of a proton to restore aromaticity. aiinmr.com For this compound, this can be represented as follows:

Reaction Scheme for Friedel-Crafts Acylation of this compound

StepDescription
1Generation of the acylium ion (electrophile) from an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.
2Nucleophilic attack of the electron-rich cyclopentadienyl ring of this compound on the acylium ion, forming a carbocation intermediate.
3Deprotonation of the carbocation intermediate to restore the aromaticity of the cyclopentadienyl ring and yield the acylated product.

The ethyl groups, being electron-donating, stabilize the carbocation intermediate formed during the substitution, thus accelerating the reaction.

Nucleophilic Reactivity of Diethyl-Substituted Ferrocenes

The synthesis of various substituted ferrocenes often involves the reaction of the cyclopentadienyl anion (a potent nucleophile) with an iron(II) salt. While this is relevant to the synthesis of the parent ferrocene, derivatized cyclopentadienyl ligands can be employed to synthesize substituted ferrocenes like this compound.

More directly related to the reactivity of the substituted ferrocene itself, bifunctional thiourea (B124793) S,S,S-trioxides have been shown to undergo nucleophilic substitution reactions with amines and nucleophilic protein side chains. iwu.edu While not a direct example involving this compound, it illustrates a pathway for nucleophilic reactions on molecules with similar structural motifs. The development of dual nucleophilic substitution reactions of dichloromethane (B109758) with thiols provides another example of creating new bonds via nucleophilic pathways. rsc.org

Mechanistic Probes and Kinetic Studies

Understanding the detailed mechanisms of reactions involving this compound requires a combination of kinetic studies and the identification of reaction intermediates. These investigations provide insights into the factors controlling the reaction pathways and the selectivity of product formation.

Investigation of Reaction Intermediates

The direct observation and characterization of reaction intermediates are crucial for elucidating reaction mechanisms. In the context of electrophilic substitution on ferrocenes, the primary intermediate is a carbocation, often referred to as a sigma-complex or Wheland intermediate. While these intermediates are typically transient, their existence is inferred from kinetic studies and theoretical calculations.

Spectroscopic techniques play a vital role in the study of reaction intermediates. For instance, ¹H NMR spectroscopy can be used to monitor the progress of a reaction and, in some cases, to detect the presence of stable intermediates. researchgate.net The chemical shifts and coupling patterns in the NMR spectrum can provide structural information about the species present in the reaction mixture. researchgate.net

Mechanistic studies on the effect of ferrocene bonding agents in composite solid propellants have utilized infrared spectroscopy to locate bonding sites, providing indirect evidence of the interactions and intermediates involved. osti.gov While not directly focused on this compound in solution-phase reactions, this highlights the application of spectroscopic methods in understanding the reactive nature of ferrocene derivatives.

Understanding Regioselectivity and Stereoselectivity in Reactions

When a substituted ferrocene undergoes further substitution, the position of the incoming group is influenced by the existing substituent(s). This phenomenon is known as regioselectivity. In the case of this compound, the two cyclopentadienyl rings are chemically equivalent, but within each ring, there are three possible positions for substitution (positions 2, 3, 4, and 5, with 2 and 5 being equivalent, and 3 and 4 being equivalent).

The ethyl group is an ortho-, para-directing group in traditional aromatic systems, although the concept is slightly different in the cyclopentadienyl ring. Electron-donating groups like ethyl generally direct incoming electrophiles to the 2- and 3-positions of the substituted ring. quizlet.com The precise distribution of isomers will depend on a combination of electronic and steric factors.

Stereoselectivity becomes particularly important when dealing with chiral ferrocene derivatives. Ferrocenes with substituents on the cyclopentadienyl rings can exhibit planar chirality. The stereoselective synthesis of such chiral molecules is a significant area of research, often employing chiral auxiliaries or catalysts. nih.govnih.govresearchgate.netresearchgate.netmdpi.com While this compound itself is achiral, reactions that introduce a new substituent can create a chiral center, potentially leading to the formation of enantiomers or diastereomers. The study of stereoselective synthesis often involves the use of techniques like chiral high-performance liquid chromatography (HPLC) to separate and quantify the different stereoisomers produced. nih.gov

Computational and Theoretical Chemistry Studies of 1,1 Diethylferrocene

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful techniques for studying the electronic structure and properties of molecules. nrel.govnih.gov These calculations have been applied to 1,1'-diethylferrocene to predict its geometry, electronic structure, and reaction energetics.

Table 1: Predicted Molecular Geometry Parameters for this compound Note: The following data is illustrative and based on typical results from DFT calculations for similar ferrocene (B1249389) derivatives. Actual values can vary depending on the level of theory and basis set used.

ParameterPredicted Value
Fe-C (ring) bond length~2.05 Å
C-C (ring) bond length~1.43 Å
C-C (ethyl) bond length~1.54 Å
C-H (ethyl) bond length~1.09 Å
Ring-Fe-Ring angle180° (eclipsed/staggered)

Quantum chemical calculations can be used to determine the thermodynamic stability of different isomers and conformers of this compound. Furthermore, these methods are invaluable for studying reaction mechanisms. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a reaction and determine its activation energy. For instance, the energetics of electrophilic substitution reactions on the cyclopentadienyl (B1206354) rings of this compound have been a subject of theoretical investigation. caltech.edu

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules. nih.govebsco.com By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes and dynamic processes of this compound in various environments. These simulations are particularly useful for understanding the flexibility of the ethyl groups and the rotational dynamics of the cyclopentadienyl rings around the iron center.

Computational Electrochemistry and Prediction of Redox Properties

Computational electrochemistry focuses on the theoretical prediction of redox potentials and the study of electron transfer processes. unimib.it For this compound, DFT calculations can be used to predict its oxidation potential. This is typically done by calculating the Gibbs free energy change for the one-electron oxidation process (Fe(II) to Fe(III)). The predicted redox potentials can then be compared with experimental values obtained from techniques like cyclic voltammetry. nih.govcanterbury.ac.nzacs.org Such studies are important for applications where this compound is used as a redox-active material.

Table 2: Illustrative Comparison of Theoretical and Experimental Redox Potentials Note: The theoretical value is a representative example and can vary with the computational method and solvent model.

PropertyTheoretical (DFT)Experimental (CV)
E1/2 (vs. Fc/Fc+)VariesVaries

Correlation of Theoretical Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. researchgate.netresearchgate.net For this compound, calculated properties such as molecular geometry, vibrational frequencies (from IR and Raman spectroscopy), and NMR chemical shifts can be compared with experimental measurements. rsc.org A good correlation between theoretical and experimental data provides confidence in the computational model and allows for the reliable prediction of properties for related, yet unstudied, molecules. Discrepancies, on the other hand, can point to limitations in the theoretical approach or suggest new avenues for experimental investigation.

Applications of 1,1 Diethylferrocene in Advanced Materials Science

Incorporation into Redox-Active Polymeric Systems

Redox-active polymers containing ferrocene (B1249389) units have attracted significant attention for their potential in energy storage and catalysis. mdpi.comrsc.org These materials leverage the inherent electrochemical activity of the ferrocene moiety, which can be switched between its neutral and oxidized (ferrocenium) states. rsc.orgcore.ac.uk

The synthesis of redox-active polymers often involves incorporating ferrocene derivatives into a polymer backbone. rsc.org This can be achieved through various polymerization techniques, including the addition polymerization of ferrocene-substituted monomers like C-ferrocenyl-substituted phosphaalkenes, which results in polymers with both ferrocene and phosphine (B1218219) functionalities. rsc.org Another approach involves the synthesis of coordination polymers, where ferrocene-containing ligands are linked by metal ions. nih.gov

The design of these polymers focuses on optimizing electrochemical performance by carefully selecting the redox-active units, defining the polymer structure, and controlling molecular weight. mdpi.com For instance, ferrocene units can be attached as pendant groups to a conjugated polymer backbone, combining the charge storage capabilities of the ferrocene with the conductivity of the polymer. rsc.org The choice of linker connecting the ferrocene to the polymer chain can also influence the material's properties; electron-withdrawing groups like esters can shift the redox potential to higher values. rsc.org

Table 1: Examples of Ferrocene-Containing Polymer Synthesis Methods

Polymerization MethodMonomer/Ligand ExampleResulting Polymer TypeKey Feature
Addition PolymerizationC-ferrocenyl-substituted phosphaalkenePolyphosphaalkeneIncorporates redox-active ferrocene and functional phosphine groups. rsc.org
Coordination Polymerization1,1'-(4-dipyridinethio)ferrocene with Ag(I)1-D double-chain coordination polymerCreates structured, redox-active networks. nih.gov
Pendant Group AttachmentFerrocene moieties on a polyheteroacene backboneConjugated polymer with redox pendantsCombines conductivity of the backbone with ferrocene's charge storage. rsc.org

This table provides a summary of different strategies for creating ferrocene-based redox-active polymers.

Electron transport in ferrocene-containing polymers is fundamental to their function in electronic devices. The primary mechanism involves the transfer of electrons from a low-potential donor to a higher-potential acceptor through a series of oxidation-reduction reactions. frontiersin.org In systems with ferrocene units, this transport is often facilitated by "electron hopping" or "charge hopping" between adjacent ferrocene sites within the polymer matrix. acs.org

Role in Energy Storage Technologies

The ability of 1,1'-diethylferrocene and related ferrocene compounds to undergo stable and reversible redox reactions makes them highly suitable for energy storage applications, particularly in batteries and redox flow batteries. americanelements.comeuropa.euarlis.am Energy storage technologies capture produced energy for later use, which is crucial for integrating intermittent renewable energy sources and enhancing grid stability. ricardo.com

The charge storage mechanism in ferrocene-based materials is a Faradaic process, meaning it involves the transfer of charge via electrochemical reactions. rsc.orgresearchgate.net Specifically, it relies on the reversible oxidation of the iron center in the ferrocene molecule from Fe²⁺ to its ferricenium form, Fe³⁺. rsc.org During this oxidation (charging), an anion from the electrolyte is incorporated into the material to maintain charge neutrality. rsc.org This process is reversed during discharge.

Ferrocene-based materials can store charge through two main Faradaic mechanisms:

Non-capacitive (Nernstian) Faradaic Storage : This is typical of battery electrodes, where electron transfer occurs at a specific, fixed potential, resulting in distinct peaks in cyclic voltammetry scans. researchgate.net

Pseudocapacitive Behavior : In some hybrid materials, such as ferrocene adsorbed onto activated carbon, the ferrocene units provide pseudocapacitance through their redox reactions. acs.org This combines the high energy density of batteries with the high power density and long cycle life of supercapacitors. researchgate.netresearchgate.net

The charge storage capacity is directly related to the number of accessible ferrocene sites. Materials with a high surface area, like ferrocene-functionalized silica (B1680970) nanoparticles, can achieve very high charge storage densities. acs.org

Redox flow batteries (RFBs) are a type of electrochemical cell where energy is stored in liquid electrolytes that are pumped through a stack of electrochemical cells. wikipedia.orgfbicrc.com.au Ferrocene derivatives are promising candidates for the electrolyte, acting as the electroactive species. kaimosi.com

In an RFB, the electrolyte contains dissolved electroactive materials that undergo reversible redox reactions. wikipedia.orgfbicrc.com.au The design of the electrolyte is critical and involves dissolving redox-active species like ferrocene derivatives in a suitable solvent, often with a supporting electrolyte to increase conductivity. fbicrc.com.aucbiore.id For instance, redox-active binary eutectics have been designed using ferrocene molecules to create solvent-free electrolytes with lower viscosity and enhanced properties for battery applications. kaimosi.com

In some systems, such as non-aqueous RFBs, ferrocene and its derivatives can be used in both the positive electrolyte (catholyte) and the negative electrolyte (anolyte), creating a symmetric flow battery. wikipedia.org This can help mitigate issues like crossover contamination between the two electrolyte tanks. wikipedia.org Pyridinium-based electrolytes are another area of research where understanding the redox behavior is key to developing stable, air-tolerant RFBs. nih.gov

Table 2: Key Parameters of a 1 kW/1 kWh Vanadium Redox Flow Battery (VRFB) System for Comparison

ParameterValue
System Power1 kW
System Capacity1 kWh
Operating Temperature> 43 °C (with mixed acid electrolytes)
Energy Efficiency~82%

This table shows typical parameters for a VRFB system, a well-studied type of flow battery, providing context for the performance targets of new electrolyte systems like those based on ferrocene derivatives. researchgate.net

Molecular Electronics and Charge Transport Phenomena

Molecular electronics aims to use single molecules or small groups of molecules as active electronic components. harvard.edu Ferrocene and its derivatives, including this compound, are popular candidates for this field due to their well-defined electronic properties and stable redox states. researchgate.net

The fundamental process in molecular electronics is charge transport, or how charge tunnels through a molecule. harvard.edu This is often studied by placing a single molecule between two electrodes, forming a molecular junction, and measuring the current-voltage characteristics. nih.gov For ferrocene derivatives, charge transport is strongly influenced by the molecule's conformation, its binding to the electrodes, and the distance between the electrodes. nih.gov The conductance decreases as the electrode distance increases, mainly due to a weaker overlap of the molecular orbitals with the electrodes. nih.gov

The environment surrounding the molecule, such as the presence of ions and the solvent, can also significantly shape charge transport, affecting not just the energy level alignment but also the tunneling barrier and molecule-electrode coupling. rsc.org Research has shown that even the choice of anchoring group—the part of the molecule that binds to the gold electrodes—is critical. For example, methyl carbodithioate esters have been demonstrated as effective contacts for ferrocene-based molecular wires, contributing significantly to charge transport in single-molecule junctions. researchgate.net

Single-Molecule Junctions and Conductance Studies

The study of charge transport through single molecules is a fundamental aspect of molecular electronics, aiming to use individual molecules as functional electronic components. nih.gov Ferrocene and its derivatives are promising candidates for these applications due to their chemical stability, well-defined redox states, and the inherent conductivity of the ferrocene unit, which can allow for direct interaction with metal electrodes. ub.edusioc-journal.cn The basic setup for these studies is a single-molecule junction, where a molecule is trapped in a nanogap between two electrodes. nih.govmdpi.com

Research on ferrocene-based molecular wires has often focused on 1,1'-substituted derivatives, which includes this compound. sioc-journal.cn The conductance of a single-molecule junction is highly dependent on the molecule's structure, its conformation, and how it binds to the electrodes. nih.govarxiv.org For instance, studies on ferrocene 1,1'-diamine (FDA) have shown a strong dependence of conductance on the adsorption geometry. nih.gov As the distance between the electrodes increases, the conductance typically decreases, primarily due to a weaker coupling of the molecular orbitals with the electrodes. nih.gov

The conductance of ferrocene-based junctions can be remarkably high. Studies on oligo-ferrocenes directly coupled to gold electrodes have demonstrated highly efficient coherent tunneling, with conductance increasing as the number of ferrocene units in the molecular wire grows. ub.edu A single ferrocene unit can establish multiple contact points with the electrodes, leading to well-defined conductance signatures. ub.edu The charge transport mechanism in these systems is often coherent tunneling, which is independent of temperature. ub.edu The ethyl groups in this compound, being electron-donating, can influence the electronic properties of the ferrocene core and, consequently, the conductance characteristics of a molecular junction incorporating it. cymitquimica.commdpi.com

Key Findings in Ferrocene-Based Single-Molecule Conductance Studies
Ferrocene DerivativeKey FindingConductance CharacteristicReference
Oligo-ferrocenesConductance increases with the number of ferrocene units.Up to 80% of the conductance quantum (G₀) for a three-unit wire. ub.edu
Ferrocene 1,1'-diamine (FDA)Conductance is strongly dependent on adsorption geometry and electrode distance.Decrease in conductance with electrode distance is due to reduced orbital coupling. nih.gov
Generic 1,1'-disubstituted ferrocenesServe as a primary structural motif for molecular wires.Properties are tunable via the substituents on the cyclopentadienyl (B1206354) rings. sioc-journal.cn
Diethyl ferrocene‐1,1′‐bis(2‐thienyl‐4‐carbodithioate)Synthesized for use in single-molecule conductance measurements.Carbodithioate ester acts as an effective contact group for gold electrodes. researchgate.net

Sensing Mechanisms in Chemical and Electrochemical Sensor Development

Ferrocene and its derivatives, including this compound, are extensively used in the development of chemical and electrochemical sensors. bohrium.comresearchgate.net Their utility stems from the stable and reversible redox behavior of the ferrocene/ferrocenium (B1229745) (Fc/Fc⁺) couple. mdpi.com This redox activity allows ferrocene-containing molecules to act as signaling units or mediators in sensors designed to detect a wide array of analytes, including metal ions, anions, and neutral molecules. mdpi.commdpi.comrsc.org The ethyl groups on this compound enhance solubility and can modulate the redox potential, which is a critical parameter in sensor design. cymitquimica.commdpi.com

Electrochemical sensors incorporating ferrocene derivatives can be designed in various architectures, such as film-type, sandwich-type, and displacement-type sensors. acs.org In these systems, the ferrocene unit can be part of a molecular receptor that selectively binds to a target analyte. researchgate.net This binding event causes a change in the electrochemical properties of the ferrocene moiety, which can be measured as a shift in its redox potential or a change in current. mdpi.comresearchgate.net This response forms the basis of the detection mechanism. For example, ferrocene-functionalized receptors have been developed for the electrochemical detection of various metal cations, where the binding of the ion alters the electronic environment around the iron center, thus shifting the oxidation potential. mdpi.com

Principles of Chemo- and Electrochemical Sensing Based on Ferrocene Moiety

The fundamental principle behind sensing with ferrocene derivatives is the modulation of the ferrocene/ferrocenium redox couple upon interaction with an analyte. mdpi.com Ferrocene itself has a well-defined, reversible oxidation-reduction cycle. mdpi.com When incorporated into a larger sensor molecule containing a recognition site (a receptor), the binding of an analyte to this site can perturb the electronic properties of the ferrocene unit. researchgate.net

This perturbation can occur through several mechanisms:

Electrostatic Interactions: The binding of a charged analyte (like a metal cation or an anion) near the ferrocene unit alters the local electrostatic field. This change affects the ease with which the iron center can be oxidized. For instance, binding a cation near the ferrocene makes the oxidation (removal of an electron) more difficult, resulting in a positive shift of the redox potential. mdpi.com

Conformational Changes: The binding of an analyte can induce a conformational change in the receptor molecule. This can alter the distance or orientation between the ferrocene unit and the receptor site, or change the solvation shell around the ferrocene, thereby influencing its redox potential. mdpi.com

Electronic Effects: Substituents on the cyclopentadienyl rings play a crucial role. mdpi.com Electron-donating groups, such as the ethyl groups in this compound, increase the electron density on the iron center, making it easier to oxidize and thus shifting the redox potential to more negative values. mdpi.com Conversely, electron-withdrawing groups make oxidation more difficult, shifting the potential to more positive values. mdpi.comresearchgate.net The interaction of an analyte with a receptor can change the electron-donating or -withdrawing nature of the substituent group, leading to a detectable electrochemical signal. mdpi.com

This principle allows for the rational design of sensors. By pairing a ferrocene signaling unit with a selective receptor for a specific analyte, highly sensitive and selective chemical and electrochemical sensors can be developed. mdpi.commdpi.com

Principles of Ferrocene-Based Sensing
PrincipleDescriptionEffect on Redox Potential (E₁/₂)Reference
Analyte BindingA receptor site connected to the ferrocene moiety binds a target analyte.Causes a measurable shift in the Fc/Fc⁺ potential. researchgate.net
Electrostatic InteractionBinding of a charged analyte alters the local electric field around the ferrocene core.Cation binding typically causes a positive shift; anion binding can cause a negative shift. mdpi.commdpi.com
Substituent EffectsElectron-donating or -withdrawing groups on the cyclopentadienyl rings modify the electron density at the iron center.Electron-donating groups (e.g., ethyl) shift E₁/₂ to more negative values. Electron-withdrawing groups shift E₁/₂ to more positive values. mdpi.com
Redox MediationFerrocene can act as an electron transfer mediator between an enzyme's active site and an electrode surface, for example, in glucose sensors.The measured current is proportional to the analyte concentration. acs.org

Catalytic Roles of 1,1 Diethylferrocene and Its Derivatives

Use as Ligands in Homogeneous and Heterogeneous Catalysis

Ferrocene-based compounds, including derivatives of 1,1'-diethylferrocene, are widely employed as ligands in both homogeneous and heterogeneous catalysis. uclouvain.bersc.org In homogeneous catalysis, the catalyst exists in the same phase as the reactants, often as a soluble organometallic complex. researchgate.netresearchgate.net The steric and electronic properties of ferrocene (B1249389) ligands can be finely tuned by modifying the substituents on the cyclopentadienyl (B1206354) rings, which allows for precise control over the activity and selectivity of the metal center. nih.gov

In heterogeneous catalysis, the catalyst is in a different phase from the reactants. uclouvain.be While less common for molecular ferrocene compounds themselves, ferrocene-derived ligands can be immobilized on solid supports to create heterogeneous catalysts. This approach combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation and catalyst recycling. nih.gov

A significant application of ferrocene derivatives is in asymmetric catalysis, where chiral ligands are used to produce enantiomerically enriched products. nih.gov The unique stereochemistry of ferrocene, particularly the concept of "planar chirality" that arises from non-symmetrical substitution on one or both cyclopentadienyl rings, makes it an excellent scaffold for designing chiral ligands. nih.govmdpi.com This planar chirality, combined with central chirality if a side chain has a stereocenter, provides a powerful tool for stereochemical control. nih.gov

Chiral ligands derived from 1,1'-disubstituted ferrocenes have been successfully applied in a multitude of enantioselective reactions. nih.govnih.gov The design of these ligands often involves introducing phosphine (B1218219), amine, or oxazoline (B21484) groups onto the ferrocene backbone. mdpi.comscirp.org These functional groups coordinate to a metal center (e.g., Ruthenium, Copper, Palladium), creating a chiral environment that directs the outcome of the catalytic reaction. mdpi.comscirp.org For instance, chiral ferrocenyl ligands have demonstrated high efficiency in the asymmetric transfer hydrogenation of ketones and in various cycloaddition reactions. mdpi.comscirp.org

Table 1: Examples of Asymmetric Reactions Using Chiral Ferrocene Ligands
Reaction TypeCatalyst SystemKey Feature of LigandAchieved OutcomeReference
Asymmetric Transfer Hydrogenation[RuCl2(p-cymene)]2 with a chiral ferrocene P,N-ligandCombines planar and central chiralityHigh yields and excellent enantioselectivity (up to 99% ee) for the reduction of aromatic ketones. scirp.org
[3+2] CycloadditionCu(I) with chiral oxazoline ferrocene ligands (FimiOXAP)Planar chiral oxazoline ferrocene structureHigh stereoselectivity in the cycloaddition of azomethine ylides with nitroalkenes. mdpi.com
Allylic SubstitutionPalladium complexes with bulky ferrocene ligandsBulky ferrocene fragment enhances selectivityHigh enantioselectivity and regioselectivity. nih.gov

Ferrocene-based phosphine ligands are pivotal in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comresearchgate.netwikipedia.org Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings often rely on palladium catalysts, and the choice of ligand is critical to the success of the transformation. sigmaaldrich.comrsc.org

Ligands derived from 1,1'-disubstituted ferrocenes, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are widely used. While not a diethyl derivative, dppf exemplifies the utility of the 1,1'-disubstituted ferrocene structure. The ethyl groups in this compound can be functionalized to create analogous phosphine ligands. These ligands coordinate to the palladium center, influencing its reactivity and stability throughout the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination steps. wikipedia.org For example, the bis(di-tert-butylphosphino)ferrocene palladium chloride complex has been used for Suzuki-Miyaura reactions to create sterically hindered products at room temperature. sigmaaldrich.com

Table 2: Role of Ferrocene Ligands in Palladium-Catalyzed Cross-Coupling
ReactionTypical Catalyst SystemFunction of Ferrocene LigandReference
Suzuki-Miyaura CouplingPdCl2(dppf), bis(di-tert-butylphosphino)ferrocene palladium chlorideStabilizes the palladium catalyst and facilitates the reductive elimination step. sigmaaldrich.comresearchgate.net
Sonogashira CouplingPalladium complexes with various phosphine ligandsEnhances catalytic activity for coupling terminal alkynes with aryl or vinyl halides. sigmaaldrich.comresearchgate.net
Heck ReactionPalladium complexes with phosphine ligandsControls regioselectivity and efficiency in the reaction of alkenes with aryl halides. nih.govsigmaaldrich.com
Buchwald-Hartwig AminationPalladium complexes with ferrocene-based phosphine ligandsFacilitates the formation of carbon-nitrogen bonds. sigmaaldrich.com

Electrocatalysis by Ferrocene Derivatives

Electrocatalysis involves the use of a catalyst to accelerate an electrochemical reaction at an electrode surface. rsc.orgnih.gov Ferrocene and its derivatives, including this compound, are excellent mediators in electrocatalytic processes due to their stable and reversible one-electron redox behavior (the Fc/Fc⁺ couple). chemrxiv.orgresearchgate.net In such a system, the ferrocene derivative acts as a redox shuttle, transferring electrons between the electrode and the substrate. semanticscholar.org

This property has been exploited in various applications, such as the electrocatalytic oxidation of substrates like ammonia (B1221849) or hydrazine. chemrxiv.org For instance, ferrocene can mediate the oxidation of ammonia to nitrogen gas. chemrxiv.org Furthermore, modifying ferrocene with other functional groups can create bifunctional electrocatalysts. A ferrocene-modified glutathione (B108866) complex of copper, for example, was shown to catalyze the four-electron reduction of oxygen to water, a key reaction in fuel cells. nsf.gov The ferrocene moiety in this complex enhances the rate of electron transfer to the copper active site. nsf.gov

The electrocatalytic cycle involving a ferrocene derivative typically begins with the electrochemical oxidation of ferrocene (Fc) to the ferrocenium (B1229745) cation (Fc⁺) at the anode. thieme-connect.com This ferrocenium cation is an oxidizing agent that can then react with a substrate molecule in the solution. chemrxiv.org

A general mechanistic pathway can be described as follows:

Electrochemical Step: The ferrocene derivative is oxidized at the electrode surface to its corresponding ferrocenium cation. thieme-connect.com Fc → Fc⁺ + e⁻

Chemical Step: The generated ferrocenium cation (Fc⁺) acts as a chemical oxidant, reacting with the substrate (S) and regenerating the original ferrocene derivative (Fc). chemrxiv.orgresearchgate.net nFc⁺ + S → nFc + Product(s)

This process allows the reaction to occur at a lower potential than the direct, uncatalyzed electrochemical reaction of the substrate, thereby reducing the overpotential. chemrxiv.org Studies on the electrocatalytic oxidation of ammonia by ferrocenium suggest an inner-sphere mechanism where ammonia coordinates to the ferrocenium cation, forming a reactive intermediate that facilitates the oxidation process. chemrxiv.org The efficiency of the cycle depends on factors such as the redox potential of the ferrocene derivative, the solvent, and the nature of the electrode material. chemrxiv.orgresearchgate.net

Precursors to Active Catalytic Systems

This compound and related compounds can also serve as precursors to catalytically active species. Their role as a precursor can manifest in several ways. Firstly, they can be used as starting materials in the multi-step synthesis of more complex and highly functionalized chiral ligands for asymmetric catalysis. mdpi.comlookchem.com For example, 1,1'-diacetylferrocene, a related derivative, is a key intermediate for building more elaborate ferrocene-based structures like ferrocenophanes. lookchem.com

Secondly, ferrocene derivatives can be used as fuel-borne catalyst precursors. redalyc.org When added to fuel, these organometallic compounds decompose during combustion to form highly dispersed metal oxide nanoparticles (in this case, iron oxides). These nanoparticles can then act as catalysts, for instance, to promote the combustion of soot in diesel particulate filters. redalyc.org This method ensures intimate contact between the catalyst and the substance to be converted. Although this application is more general for ferrocene, the principle applies to its derivatives like this compound.

Supramolecular Chemistry and Self Assembly of 1,1 Diethylferrocene Systems

Molecular Recognition and Host-Guest Interactions

Molecular recognition involves the specific binding of a guest molecule to a complementary host molecule, governed by non-covalent interactions. nih.gov The shape, size, and hydrophobicity of ferrocene (B1249389) and its derivatives, such as 1,1'-diethylferrocene, make them ideal guests for a variety of macrocyclic host molecules, leading to the formation of stable host-guest complexes. rsc.org

The design of host systems capable of selectively binding ferrocene-based guests is a key area of research. These hosts are typically macrocyclic molecules with pre-organized cavities that are sterically and electronically complementary to the ferrocene unit.

Key design principles for these host systems include:

Cavity Size and Shape: The host's cavity must be large enough to accommodate the ferrocene guest. The "sandwich" structure of this compound requires a cavity that can encapsulate its dimensions, including the projecting ethyl groups.

Hydrophobic Interactions: The cyclopentadienyl (B1206354) rings of ferrocene are hydrophobic. Hosts with hydrophobic interiors, such as cyclodextrins and cucurbiturils, can encapsulate ferrocene derivatives in aqueous solutions, driven by the hydrophobic effect.

Cation-Dipole and Ion-Dipole Interactions: The electron-rich nature of the cyclopentadienyl rings can interact favorably with electron-deficient cavities or cationic sites within the host.

Redox-Controlled Binding: The reversible oxidation of the iron center in ferrocene (Fe²⁺ to Fe³⁺) alters its electronic properties and charge. This transformation can be used to switch the binding affinity of a ferrocene guest, allowing for the controlled assembly and disassembly of host-guest systems.

A prominent example of a host system for ferrocene derivatives is the cucurbit nih.govuril (CB7) macrocycle. nih.gov CB7 has a high affinity for ferrocene-based compounds, forming strong complexes with association constants (K) that can be as high as 10⁹ M⁻¹ for neutral derivatives. nih.gov The binding is further enhanced for ferrocene molecules with adjacent positively charged substituents, with K values reaching 10¹²–10¹⁵ M⁻¹. nih.gov The design of such host-guest pairs is critical for applications in areas like targeted drug delivery and medical imaging. nih.gov

Self-Assembly of Discrete Supramolecular Architectures

Self-assembly is a process where individual molecular components spontaneously organize into well-defined, stable structures through reversible, non-covalent interactions. acs.org Ferrocene derivatives, including this compound, are versatile components in the self-assembly of discrete supramolecular architectures due to their rigid structure and predictable coordination geometries. nih.govnih.gov

Coordination-driven self-assembly has emerged as a powerful strategy for constructing complex, nanoscopic supramolecular structures with predetermined shapes and sizes. acs.orgnih.gov This method utilizes the directional and reversible nature of metal-ligand coordination bonds to assemble building blocks into well-defined architectures like metallomacrocycles. rsc.org

In this approach, ferrocene units can be incorporated into either the donor or acceptor building blocks. nih.govrsc.org For instance, a ferrocene-functionalized bispyridyl donor can be combined with a di-Pt(II) acceptor to form multiferrocenyl rhomboidal or hexagonal structures. nih.gov The modularity of this process allows for precise control over the final structure's shape, size, and the specific arrangement of the ferrocene moieties. nih.govnih.gov

The following table summarizes examples of metallomacrocycles formed through the coordination-driven self-assembly of ferrocene-functionalized building blocks.

Donor Component GeometryAcceptor Component GeometryResulting MetallomacrocycleStoichiometryReference
120° bispyridyl donor60° di-Pt(II) acceptorRhomboid[2+2] nih.gov
120° bispyridyl donor120° di-Pt(II) acceptorHexagon[3+3] nih.govnih.gov
120° bispyridyl donor180° di-Pt(II) acceptorHexagon[6+6] nih.govnih.gov

This table illustrates the principles of designing multiferrocene complexes where the final geometry is controlled by the angles of the constituent donor and acceptor molecules.

While coordination bonds are primary drivers in many self-assembly processes, weaker non-covalent interactions are crucial for directing the assembly and stabilizing the final structures. nih.govmdpi.com These interactions include hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov

Hydrogen Bonding: Ferrocene derivatives functionalized with groups capable of hydrogen bonding, such as amides or imides, can self-assemble into ordered structures. For example, N-acetylferrocenecarboxamide forms centrosymmetric dimers in the solid state through N−H⋯O hydrogen bonds. nih.gov Similarly, its homolog N-methylferrocenecarboxamide assembles into infinite chains via intermolecular hydrogen bonds. nih.gov These interactions demonstrate how specific functionalization of a ferrocene derivative can guide its assembly into predictable one-dimensional or discrete architectures.

π-π Stacking: The flat, electron-rich surfaces of the cyclopentadienyl rings in ferrocene derivatives can participate in π-π stacking interactions. These interactions contribute to the stability and ordering of molecules in the solid state and in solution. rsc.org In some side-chain type ferrocene macrocycles, the ferrocene rings have been observed to adopt a distinct herringbone stacking pattern, a result of ferrocene-to-ring host-guest interactions within the crystal lattice. acs.org

Nanostructure Formation and Ordered Assemblies

The principles of self-assembly can be extended to create ordered structures on surfaces, leading to the formation of functional nanomaterials. Ferrocene derivatives are particularly useful in this context for fabricating redox-active surfaces.

A key example is the formation of self-assembled monolayers (SAMs) on gold surfaces. nih.gov Ferrocene-substituted thiols can be adsorbed onto a gold substrate, forming a highly ordered molecular layer. nih.govaminer.org The ferrocene groups in these SAMs can significantly influence the structure-building interactions responsible for the molecular self-assembly. nih.gov By co-adsorbing ferrocene-thiols with other molecules, such as biphenylthiol, it is possible to create mixed monolayers where the ferrocene units are well-separated and stochastically distributed within the matrix. nih.gov This allows for precise control over the surface concentration of the redox-active ferrocene moieties, which is essential for applications in molecular electronics and electrochemical sensing. cymitquimica.comnih.gov

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Accessing Underexplored Architectures

While traditional methods for ferrocene (B1249389) functionalization are well-established, the future lies in developing more efficient and selective syntheses to create complex and previously inaccessible molecular architectures. Research is moving beyond simple substitutions to the construction of intricate, multi-ferrocenyl systems and highly ordered structures. univ-rennes.fr These efforts are crucial for fine-tuning the material properties for specific applications.

Key emerging methodologies include:

Transition Metal-Catalyzed C-H Functionalization : This powerful technique allows for the direct formation of C-C, C-N, and C-O bonds on the cyclopentadienyl (B1206354) (Cp) rings, often with high regioselectivity. mdpi.comnih.gov The use of directing groups can guide the functionalization to specific positions, enabling the synthesis of complex substitution patterns that are difficult to achieve otherwise. univ-rennes.fr

Advanced Cross-Coupling Reactions : Palladium-catalyzed reactions like Suzuki, Sonogashira, and Heck couplings are being adapted to build extended conjugated systems incorporating the 1,1'-diethylferrocene unit. cmu.edu These methods are instrumental in creating redox-active polymers and molecular wires. nih.govcmu.edu

Cycloaddition Reactions : 1,3-dipolar cycloaddition protocols are being explored to synthesize ferrocene-based heterocyclic systems, such as substituted pyrrolidines. mdpi.com This opens pathways to new classes of chiral ligands and biologically active molecules.

Ring-Opening Polymerization (ROP) : For creating high-molecular-weight polymers with ferrocene units in the main chain, ROP of strained ferrocenophanes is a key strategy. cmu.edumagtech.com.cn Tailoring the substituents on the Cp rings, such as with ethyl groups, can influence the polymer's solubility and processing characteristics.

Table 1: Emerging Synthetic Methodologies for Ferrocene Derivatives

Methodology Description Potential Architectures
C-H Activation/Functionalization Directs the formation of new bonds at otherwise unreactive C-H positions on the ferrocene cyclopentadienyl rings, often using a directing group. univ-rennes.frmdpi.com Multi-substituted ferrocenes, complex chiral ligands, and functionalized heterocycles. univ-rennes.frmdpi.com
Palladium-Catalysed Cross-Coupling Includes Suzuki, Sonogashira, and Heck reactions to form C-C bonds, linking the ferrocene core to other organic moieties. nih.govcmu.edu Conjugated polymers, molecular wires, and dendrimers. nih.gov
1,3-Dipolar Cycloaddition Involves the reaction of a ferrocene-functionalized dipole with a dipolarophile to create five-membered heterocyclic rings. mdpi.com Ferrocene-substituted pyrrolidines and other N-heterocycles. mdpi.com
Ring-Opening Polymerization (ROP) Polymerization of strained mdpi.comferrocenophanes to produce high molecular weight poly(ferrocenylsilanes) or other main-chain ferrocene polymers. cmu.edumagtech.com.cn High molecular weight, redox-active organometallic polymers. researchgate.net

Deeper Mechanistic Understanding through Advanced In Situ Characterization

A fundamental understanding of reaction mechanisms is essential for optimizing existing processes and designing new catalysts and materials. Future research will increasingly rely on advanced in situ and operando characterization techniques, which allow scientists to observe molecular transformations in real-time under actual reaction conditions. rsc.orgnumberanalytics.com This avoids the limitations of ex situ methods, where the reactive species or intermediates may not be stable enough for isolation and analysis. uea.ac.uk

For this compound, these techniques can provide unprecedented insight into:

Electrochemical Processes : Monitoring the structural and electronic changes at the iron center during the Fe(II)/Fe(III) redox cycle.

Catalytic Cycles : Identifying transient intermediates in catalytic reactions where a this compound derivative acts as a ligand or the catalyst itself. numberanalytics.com

Polymerization Kinetics : Tracking the formation of ferrocene-based polymers in real-time. mt.com

Table 2: Advanced In Situ Techniques for Mechanistic Studies of Organometallic Compounds

Technique Type of Information Provided Relevance to this compound Chemistry
In Situ Raman Spectroscopy Provides information on vibrational modes, allowing for the tracking of specific functional groups and the monitoring of bond formation/breakage. uea.ac.ukresearchgate.net Real-time monitoring of polymerization reactions or ligand substitution under microwave irradiation. rsc.org
In Situ FTIR Spectroscopy Identifies functional groups and bonding environments of reactants, intermediates, and products during a reaction. uea.ac.ukmt.com Studying reaction kinetics, mechanisms, and the identity of transient intermediates in solution. mt.com
In Situ X-ray Absorption Spectroscopy (XAS) An element-specific technique that probes the formal oxidation state and local coordination environment (bond distances, coordination numbers) of the metal center. rsc.orgresearchgate.net Directly observing changes in the iron's oxidation state and coordination sphere during redox events or catalysis. rsc.orgresearchgate.net
In Situ Electrochemical Mass Spectrometry Detects and identifies volatile or gaseous products generated during an electrochemical reaction in real-time. researchgate.net Characterizing the products and efficiency of electrocatalytic reactions involving ferrocene derivatives.

Integration of this compound into Multifunctional Materials

The unique combination of reversible electrochemistry, stability, and tunable solubility makes this compound an attractive component for a new generation of multifunctional materials. mdpi.comnih.gov Future research will focus on embedding this ferrocene derivative into larger systems to create materials with synergistic or switchable properties.

Emerging areas of application include:

Redox-Responsive Polymers and Gels : Incorporating this compound into polymer backbones or as side chains can create materials that change their properties (e.g., solubility, color, or volume) in response to an electrochemical stimulus. magtech.com.cnresearchgate.net These have potential uses in drug delivery, chemical sensing, and smart coatings. nih.govbohrium.com

Energy Storage Systems : As a redox-active molecule, functionalized ferrocenes are being heavily investigated as electrolytes in non-aqueous redox flow batteries. rsc.org The ethyl groups of this compound can enhance solubility in organic solvents, a key requirement for high-energy-density batteries. rsc.org

Molecular Electronics and Information Storage : The ability of the ferrocene unit to exist in two stable oxidation states (Fe(II) and Fe(III)) makes it a candidate for use as a molecular switch or a component in memory storage devices. rsc.org

Sensors and Biosensors : Ferrocene derivatives are widely used as electrochemical mediators in biosensors, for example, in glucose monitoring. bohrium.comrsc.org The specific structure of this compound could be leveraged to design highly selective sensors for environmental pollutants or biological analytes. bohrium.com

Leveraging Computational Predictions for Rational Design in Diverse Applications

Computational chemistry has become an indispensable tool for accelerating materials discovery and optimizing molecular design. nih.gov By using methods like Density Functional Theory (DFT), researchers can predict the properties of molecules like this compound before undertaking time-consuming and expensive experimental synthesis. researchgate.net This in silico approach enables the rational design of molecules tailored for specific functions. mdpi.commdpi.com

Future computational efforts in this compound chemistry will likely focus on:

Predicting Redox Potentials : Accurately calculating the oxidation-reduction potential of new derivatives to guide the design of electrolytes for batteries or mediators for sensors. nih.gov

Modeling Polymer Properties : Simulating the conformational and electronic properties of polymers containing this compound to predict their behavior in materials.

Screening for Catalytic Activity : Building computational models to screen libraries of potential ferrocene-based ligands for catalytic applications, identifying promising candidates for synthesis. numberanalytics.com

Understanding Intermolecular Interactions : Simulating how this compound derivatives pack in the solid state or interact with host molecules, which is crucial for developing crystalline materials and supramolecular assemblies. mdpi.com The rise of machine learning, trained on large datasets of chemical information, promises to further enhance the speed and accuracy of these predictive models. nih.gov

Interdisciplinary Research Prospects for this compound Chemistry

The most significant breakthroughs in this compound chemistry are expected to emerge from the intersection of traditional chemistry with other scientific fields. nih.govmdpi.com The unique properties of this compound make it a versatile platform for collaborative research. philarchive.orgresearchgate.net

Key interdisciplinary frontiers include:

Bioorganometallic Chemistry : While ferrocene itself has been explored for medicinal applications, derivatives like this compound offer opportunities for creating new therapeutic or diagnostic agents. nih.govmdpi.com Its redox properties could be harnessed for redox-activated drug delivery or for generating reactive oxygen species in photodynamic therapy. nih.gov

Materials Science and Nanotechnology : The integration of this compound into nanomaterials such as nanoparticles, nanotubes, or metal-organic frameworks (MOFs) could lead to novel hybrid materials. numberanalytics.comresearchgate.net These materials might exhibit unique electronic, magnetic, or catalytic properties stemming from the combination of the ferrocene moiety and the nanoscale architecture. numberanalytics.com

Supramolecular Chemistry : The this compound unit can act as a guest in various macrocyclic hosts or as a building block for self-assembled nanostructures like redox-active nanotubes or cages. researchgate.netresearchgate.net The ethyl groups can play a critical role in directing the self-assembly process through steric and hydrophobic interactions.

This collaborative approach, combining expertise from chemistry, biology, physics, and engineering, will be essential for translating the fundamental properties of this compound into practical technologies and innovative solutions to complex scientific problems. nih.gov

Q & A

Q. Basic Research Focus

  • PPE : Gloves, goggles, and lab coats to prevent skin/eye contact (H315, H319 hazards) .
  • Ventilation : Use fume hoods due to inhalation risks (>26 mg/m³) .
  • Waste disposal : Segregate organic waste and collaborate with certified treatment agencies .
  • Storage : Inert atmosphere (N₂/Ar) at room temperature to prevent degradation .

How are trisubstituted derivatives of this compound synthesized and characterized?

Advanced Research Focus
Acylation with acyl chlorides yields trisubstituted isomers (e.g., 1,1',3-triethylferrocene), separated via GC or HPLC . Characterization combines:

  • NMR : To confirm substitution patterns (e.g., cyclopentadienyl proton shifts).
  • Mass spectrometry : For molecular ion validation (C14H18Fe, MW 242.14) .
  • X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .

How do electronic effects of ethyl groups influence spectroscopic properties?

Advanced Research Focus
Ethyl substituents electron-donate to the ferrocene core, shifting UV-Vis absorption peaks (e.g., 437 cm⁻¹ for this compound vs. 440 cm⁻¹ for unsubstituted ferrocene) . Researchers should:

  • Compare spectra with computational models (e.g., DFT for electronic structure predictions).
  • Correlate substituent effects with redox potentials in CV studies .

What theoretical frameworks are used to predict this compound reactivity in catalysis?

Advanced Research Focus
Density Functional Theory (DFT) models electron transfer mechanisms and ligand effects in catalytic applications (e.g., battery systems ). Key steps:

  • Optimize molecular geometry using Gaussian 09.
  • Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity .
  • Validate against experimental cyclic voltammetry data to refine computational parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.